N,N,1-trimethyl-2H-pyridin-4-amine;iodide
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Overview
Description
N,N,1-trimethyl-2H-pyridin-4-amine;iodide is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring with a trimethylamine group and an iodide ion.
Preparation Methods
The synthesis of N,N,1-trimethyl-2H-pyridin-4-amine;iodide typically involves the reaction of 4-aminopyridine with methyl iodide under specific conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to reflux. The product is then isolated by filtration and purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N,1-trimethyl-2H-pyridin-4-amine;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N,N,1-trimethyl-2H-pyridin-4-amine;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and related compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases and conditions.
Industry: It is used in the production of various materials and chemicals, including dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-2H-pyridin-4-amine;iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N,1-trimethyl-2H-pyridin-4-amine;iodide can be compared with other similar compounds, such as:
Pyridinium chloride: Similar in structure but with a chloride ion instead of iodide.
N-methylpyridinium iodide: Contains a single methyl group instead of three.
N,N-dimethylpyridinium iodide: Contains two methyl groups instead of three.
These compounds share some common properties and applications but differ in their specific chemical and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C8H14IN2- |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
N,N,1-trimethyl-2H-pyridin-4-amine;iodide |
InChI |
InChI=1S/C8H14N2.HI/c1-9(2)8-4-6-10(3)7-5-8;/h4-6H,7H2,1-3H3;1H/p-1 |
InChI Key |
BTYGAEQLRCPZPC-UHFFFAOYSA-M |
Canonical SMILES |
CN1CC=C(C=C1)N(C)C.[I-] |
Origin of Product |
United States |
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